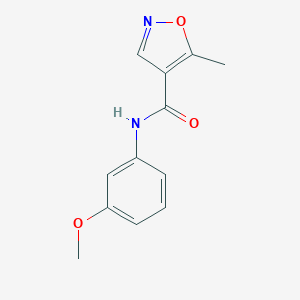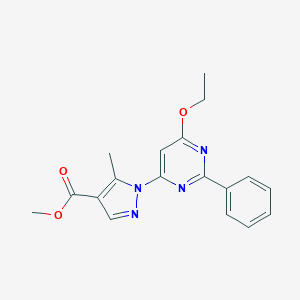
2-Naphthyl 2,6-dichloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthyl 2,6-dichloro-5-fluoronicotinate (NDNF) is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a derivative of nicotinic acid and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its high purity and stability. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is relatively easy to synthesize and purify, making it an attractive compound for researchers. However, one limitation of using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate in lab experiments is its low solubility in water, which may make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research involving 2-Naphthyl 2,6-dichloro-5-fluoronicotinate. One area of interest is the development of new metal complexes using 2-Naphthyl 2,6-dichloro-5-fluoronicotinate as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its potential as an antitumor agent. Finally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate is a chemical compound that has shown great potential in scientific research. Its unique properties make it an attractive compound for researchers in a variety of fields. Further research is needed to fully understand the potential applications of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate and its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-Naphthyl 2,6-dichloro-5-fluoronicotinate involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoronicotinic acid. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been extensively used in scientific research due to its unique properties. It has been shown to have antitumor activity against certain types of cancer cells, including breast cancer and lung cancer. Additionally, 2-Naphthyl 2,6-dichloro-5-fluoronicotinate has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand in the synthesis of various metal complexes.
Propriétés
Nom du produit |
2-Naphthyl 2,6-dichloro-5-fluoronicotinate |
|---|---|
Formule moléculaire |
C16H8Cl2FNO2 |
Poids moléculaire |
336.1 g/mol |
Nom IUPAC |
naphthalen-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H8Cl2FNO2/c17-14-12(8-13(19)15(18)20-14)16(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Clé InChI |
XATCDTCDMYNHTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)


![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)